2-Chloro-1,1-difluoroethyl dimethyl phosphate
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Overview
Description
2-Chloro-1,1-difluoroethyl dimethyl phosphate is an organophosphate compound characterized by the presence of chlorine, fluorine, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-difluoroethyl dimethyl phosphate typically involves the reaction of 2-chloro-1,1-difluoroethanol with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2-Chloro-1,1-difluoroethanol+Dimethyl phosphorochloridate→2-Chloro-1,1-difluoroethyl dimethyl phosphate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-difluoroethyl dimethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Acids and Bases: Used to catalyze hydrolysis reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Including phosphoric acid derivatives.
Oxidation and Reduction Products: Varying based on the specific reaction conditions.
Scientific Research Applications
2-Chloro-1,1-difluoroethyl dimethyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals and as a pesticide.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1-difluoroethyl dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the nerves, which can be toxic to insects and other organisms.
Comparison with Similar Compounds
Similar Compounds
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphate insecticide with a similar mechanism of action.
2-Chloro-1,1-difluoroethane: A related compound with different chemical properties and applications.
Uniqueness
2-Chloro-1,1-difluoroethyl dimethyl phosphate is unique due to its specific combination of chlorine, fluorine, and phosphate groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase makes it particularly useful in applications requiring enzyme inhibition.
Properties
CAS No. |
62576-40-3 |
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Molecular Formula |
C4H8ClF2O4P |
Molecular Weight |
224.53 g/mol |
IUPAC Name |
(2-chloro-1,1-difluoroethyl) dimethyl phosphate |
InChI |
InChI=1S/C4H8ClF2O4P/c1-9-12(8,10-2)11-4(6,7)3-5/h3H2,1-2H3 |
InChI Key |
ALRYDSOAKHYCPB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(CCl)(F)F |
Origin of Product |
United States |
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